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For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

HSKO0935 is a potent and highly selective inhibitor of the sodium-dependent glucose
cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the
kidneys.[1] By selectively targeting SGLT2, HSK0935 offers a promising therapeutic approach
for the management of type 2 diabetes by promoting the excretion of excess glucose in the
urine. This mechanism of action is independent of insulin secretion, which can be
advantageous in various stages of the disease.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for HSK0935.

ble 1: In Vi hibi ity of HSKOO:

Selectivity (fold)
Target IC50 (nM) Reference
vs. hSGLT2
Human SGLT2
1.3 - [1][2]
(hSGLT2)
Human SGLT1
>1096 >843 [21[3]

(hSGLT1)
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Table 2: In Vivo Effi  HSK0935 in Animal Model

Animal Model Dosage Effect Reference
Sprague-Dawley (SD Robust urinar

Prag ¥ (SD) 1, 3, and 10 mg/kg y. [2][4]
Rats glucose excretion

Increased urinary
Rhesus Monkeys Not specified glucose excretion [2]

compared to rats

Mechanism of Action

HSK0935 exerts its therapeutic effect by inhibiting the function of SGLT2 in the proximal
convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose
reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter,
HSK0935 effectively lowers the renal threshold for glucose, leading to increased urinary
glucose excretion and a subsequent reduction in blood glucose levels.
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Mechanism of SGLT2 Inhibition by HSK0935.

Experimental Protocols

Detailed experimental protocols for the characterization of HSK0935 are outlined below. These

are based on the methodologies described in the primary literature.

In Vitro SGLT1 and SGLT2 Inhibition Assay

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b607982?utm_src=pdf-body-img
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

This protocol describes a cell-based assay to determine the inhibitory potency of HSK0935 on

human SGLT1 and SGLT2.

Culture HEK?293 cells stably
expressing hSGLT1 or hSGLT2

Preparation

Prepare serial dilutions
of HSK0935

Incubate cells with HSK0935
or vehicle control

Add radiolabeled substrate
(e.g., 14C-AMG)

Allow substrate uptake
at 37°C

Wash cells to remove
unbound substrate

Data Alnalysis

Lyse cells

Measure radioactivity using
liquid scintillation counting
(Calculate IC50 values)
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Workflow for the in vitro SGLT1/SGLT2 inhibition assay.

Methodology:

e Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably expressing either
human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.

e Compound Preparation: HSK0935 is dissolved in a suitable solvent (e.g., DMSO) and
serially diluted to various concentrations.

« Inhibition Assay:
o Cells are seeded in multi-well plates and grown to confluence.
o On the day of the assay, the cells are washed with a sodium-containing buffer.

o The cells are then incubated with different concentrations of HSK0935 or vehicle control
for a specified period.

o Aradiolabeled substrate, such as *C-a-methyl-D-glucopyranoside (**C-AMG), a non-
metabolizable glucose analog, is added to initiate the uptake reaction.

o After incubation at 37°C, the uptake is terminated by washing the cells with ice-cold buffer
to remove the extracellular radiolabeled substrate.

e Detection and Analysis:

o The cells are lysed, and the intracellular radioactivity is measured using a liquid
scintillation counter.

o The percentage of inhibition at each concentration of HSK0935 is calculated relative to the
control.

o The IC50 value, the concentration of the compound that causes 50% inhibition of
substrate uptake, is determined by fitting the data to a dose-response curve.
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In Vivo Urinary Glucose Excretion Study in Rats

This protocol outlines the procedure to evaluate the effect of HSK0935 on urinary glucose
excretion in a rodent model.

Methodology:

e Animal Acclimation: Male Sprague-Dawley (SD) rats are acclimated to the housing
conditions for a week before the experiment.

» Dosing: The rats are fasted overnight with free access to water. On the morning of the study,
the rats are orally administered HSK0935 at various doses (e.g., 1, 3, and 10 mg/kg) or the
vehicle control.

» Urine Collection: Immediately after dosing, the rats are placed in individual metabolic cages
for urine collection over a specified period (e.g., 24 hours).

o Sample Analysis: The total volume of urine collected from each rat is measured. The glucose
concentration in the urine samples is determined using a glucose analyzer or a commercially
available glucose assay Kkit.

o Data Analysis: The total amount of glucose excreted in the urine over the collection period is
calculated for each rat. The results are expressed as the mean + standard error of the mean
(SEM) for each treatment group. Statistical analysis is performed to compare the effects of
different doses of HSK0935 with the vehicle control.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically
investigating HSK0935. The development of this compound may be in the preclinical stage, or
clinical trials may be registered under a different identifier. Further information from the
developing pharmaceutical company, Haisco Pharmaceutical Group Co., Ltd., would be
required to ascertain its current clinical status.[2]

Conclusion

HSKO0935 is a potent and highly selective SGLT2 inhibitor with demonstrated efficacy in
preclinical animal models. Its high selectivity for SGLT2 over SGLT1 suggests a favorable
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safety profile with a reduced risk of gastrointestinal side effects associated with SGLT1
inhibition. The robust dose-dependent increase in urinary glucose excretion in rats and
monkeys highlights its potential as a therapeutic agent for type 2 diabetes. Further investigation
into its clinical safety and efficacy in humans is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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